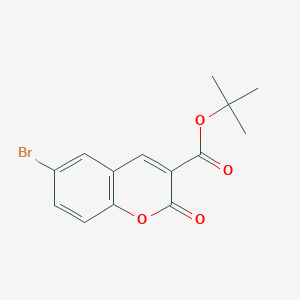
tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: is a chemical compound that belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a bromine atom at the 6th position and a tert-butyl ester group at the 3rd position of the chromene ring. Chromenes are widely studied due to their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a chromene precursor followed by esterification. One common method includes the bromination of 2-oxo-2H-chromene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting 6-bromo-2-oxo-2H-chromene-3-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or thionyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Hydrolysis: Acids (hydrochloric acid, sulfuric acid), bases (sodium hydroxide, potassium hydroxide).
Major Products Formed:
- Substituted chromenes
- Reduced chromenes (hydroxyl derivatives)
- Chromene carboxylic acids
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is used as a building block in the synthesis of various heterocyclic compounds and natural product analogs. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Biology and Medicine: This compound has shown potential in biological studies due to its structural similarity to bioactive chromenes. It is investigated for its anticancer, anti-inflammatory, and antimicrobial properties. Researchers are exploring its ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: In the pharmaceutical industry, this compound is used in the development of new drug candidates. Its chemical stability and reactivity make it suitable for various drug formulation processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .
Comparación Con Compuestos Similares
- tert-Butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate
- tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
- tert-Butyl bromoacetate
Comparison: While these compounds share structural similarities, such as the presence of a bromine atom and a tert-butyl ester group, tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is unique due to its chromene core. This core structure imparts distinct biological activities and reactivity patterns, making it a valuable compound for specific applications in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C14H13BrO4 |
|---|---|
Peso molecular |
325.15 g/mol |
Nombre IUPAC |
tert-butyl 6-bromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C14H13BrO4/c1-14(2,3)19-13(17)10-7-8-6-9(15)4-5-11(8)18-12(10)16/h4-7H,1-3H3 |
Clave InChI |
WDRRIIQKQNBJKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


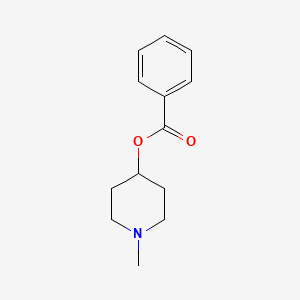
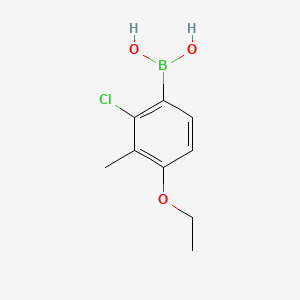
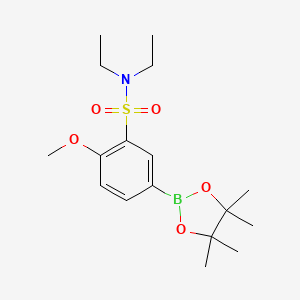
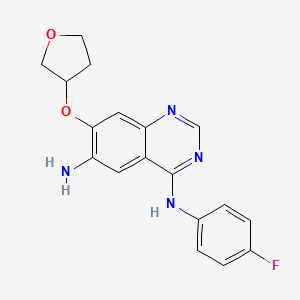
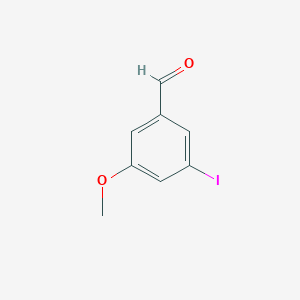

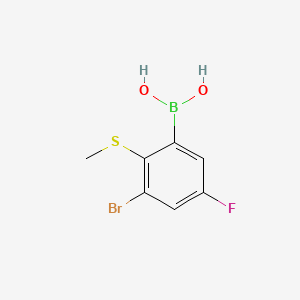
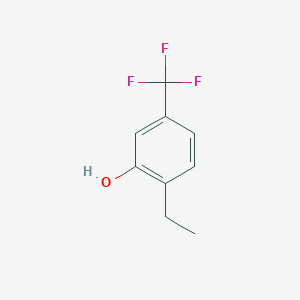
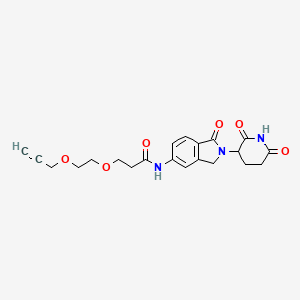
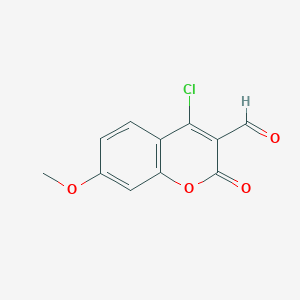
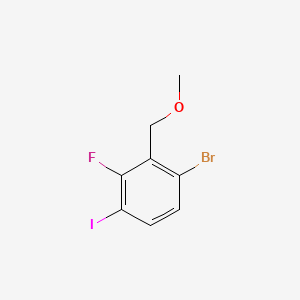
![2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene](/img/structure/B14769493.png)
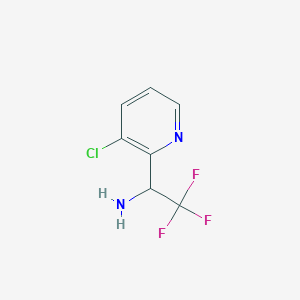
![N-[(2S,3R,4R,5S,6R)-4-hydroxy-2,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B14769509.png)
